molecular formula C13H16O2 B3104975 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid CAS No. 151157-51-6

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Cat. No.: B3104975
CAS No.: 151157-51-6
M. Wt: 204.26 g/mol
InChI Key: CLSRUFAQOVMBBX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by a phenyl group at the 1-position and two methyl groups at the 3-position of the cyclobutane ring, with a carboxylic acid substituent at the 1-position. This structure imparts unique steric and electronic properties, making it a compound of interest in pharmaceutical and materials science research.

Properties

IUPAC Name

3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-12(2)8-13(9-12,11(14)15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSRUFAQOVMBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243359
Record name 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151157-51-6
Record name 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151157-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 3,3-dimethyl-1-phenylcyclobutanone with a carboxylating agent. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane-Carboxylic Acid Derivatives

The following table summarizes key structural and functional differences between 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound C₁₄H₁₆O₂ 1-Phenyl, 3,3-dimethyl, 1-carboxylic acid 216.28 (calculated) Hypothesized applications in drug design due to steric hindrance and lipophilicity. N/A
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 1-Benzyl, 1-carboxylic acid 190.24 Used in pharmaceutical R&D exhibits moderate stability under standard conditions .
3-Amino-1-phenylcyclobutane-1-carboxylic acid C₁₁H₁₃NO₂ 1-Phenyl, 3-amino, 1-carboxylic acid 191.23 Potential intermediate for bioactive molecules; amino group enhances hydrogen bonding .
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 1-(3-Chlorophenyl), 3-methyl, 1-carboxylic acid 224.69 Chlorine substituent increases electron-withdrawing effects; explored in agrochemicals .
1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid C₈H₁₁F₃O₂ 1-Trifluoropropyl, 1-carboxylic acid 196.17 Fluorinated analogs show improved metabolic stability in medicinal chemistry .
3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid C₆H₈F₂O₃ 3-Difluoromethyl, 3-hydroxy, 1-carboxylic acid 178.13 Polar functional groups (OH, F) enhance solubility; used in enzyme inhibition studies .

Structural and Functional Analysis

In contrast, the 3-amino derivative (C₁₁H₁₃NO₂) leverages hydrogen bonding for enhanced binding affinity in receptor-targeted applications .

Electronic Effects :

  • Electron-withdrawing groups (e.g., Cl in 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid) increase acidity of the carboxylic acid (pKa ~2-3) compared to electron-donating methyl or phenyl groups (pKa ~4-5) .
  • Fluorinated derivatives (e.g., trifluoropropyl) exhibit heightened lipophilicity (logP ~1.5–2.0) and resistance to oxidative degradation .

Thermodynamic Stability :

  • Cyclobutane rings with bulky substituents (e.g., dimethyl or trifluoropropyl) demonstrate increased ring strain, affecting melting points and solubility. For example, 1-benzylcyclobutane-1-carboxylic acid has a melting point of ~120–125°C , while fluorinated analogs may remain liquid at room temperature due to lower crystallinity .

Notes

  • Synthetic Routes: Many cyclobutane-carboxylic acids are synthesized via [2+2] cycloadditions or ring-closing metathesis, as seen in the preparation of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid derivatives .
  • Analytical Data : NMR and HRMS are critical for confirming substituent positions and purity, as demonstrated for intermediates like 3-phenylmethoxycyclobutane-1,1-dicarboxylic acid .

Biological Activity

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (CAS No. 151157-51-6) is a cyclobutane derivative with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a phenyl group and a carboxylic acid functional group. Its unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, while the cyclobutane framework may influence the compound's spatial orientation and binding affinity to target proteins.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclobutane structure can enhance or diminish biological activity. For instance, alterations in the phenyl substituent or the introduction of additional functional groups can significantly impact the compound's efficacy against bacterial strains .

Case Studies

Case Study 1: Antitubercular Screening
In a study focused on identifying new chemotypes for tuberculosis treatment, researchers screened various compounds, including those related to phenylcyclobutane structures. The results indicated that compounds with similar core structures showed promising anti-tubercular properties, suggesting that further exploration of derivatives like this compound could yield effective treatments .

Case Study 2: Mechanisms of Resistance
Research into resistance mechanisms revealed that mutations in specific bacterial targets (e.g., MmpL3) affected susceptibility to compounds within the phenylcyclobutane class. Understanding these mechanisms is crucial for developing effective therapeutic strategies and optimizing existing compounds .

Comparative Analysis

Compound TypeMIC (µM)Target Mechanism
Phenylcyclobutane Carboxamide6.9MmpL3 (tuberculosis target)
4-Phenyl Piperidines6.3 - 23Disruption of electron transport

This table summarizes the comparative effectiveness of related compounds, emphasizing the significance of structural features in determining biological activity.

Q & A

Q. What in silico tools predict the metabolic pathways of this compound?

  • Methodological Answer : Software like Meteor (Lhasa Limited) simulates Phase I/II metabolism, highlighting potential oxidation sites (e.g., cyclobutane ring) and glucuronidation targets. Experimental validation via hepatocyte incubation assays is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.